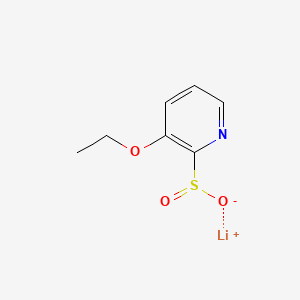

lithium(1+) ion 3-ethoxypyridine-2-sulfinate

CAS No.: 2219373-74-5

Cat. No.: VC12011593

Molecular Formula: C7H8LiNO3S

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219373-74-5 |

|---|---|

| Molecular Formula | C7H8LiNO3S |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | lithium;3-ethoxypyridine-2-sulfinate |

| Standard InChI | InChI=1S/C7H9NO3S.Li/c1-2-11-6-4-3-5-8-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | BTERARFDAOLQHJ-UHFFFAOYSA-M |

| SMILES | [Li+].CCOC1=C(N=CC=C1)S(=O)[O-] |

| Canonical SMILES | [Li+].CCOC1=C(N=CC=C1)S(=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with a sulfinate (-SO₂⁻) group at the 2-position and an ethoxy (-OCH₂CH₃) group at the 3-position, stabilized by a lithium counterion. X-ray crystallographic analyses of analogous sulfinate compounds reveal planar sulfinate moieties with S-O bond lengths of approximately 1.45–1.50 Å, consistent with resonance stabilization between the sulfinate and aromatic system . The ethoxy group induces steric and electronic effects, influencing the pyridine ring’s electron density and the sulfinate’s nucleophilicity.

Table 1: Key Structural Parameters of Lithium Sulfinate Derivatives

| Parameter | Value (Å/°) | Method | Reference |

|---|---|---|---|

| S-O Bond Length | 1.47 ± 0.02 | X-ray Crystallography | |

| C-S-C Bond Angle | 104.5° | DFT Calculations | |

| Li-O Coordination Distance | 1.95 ± 0.05 | X-ray Crystallography |

Synthesis and Characterization

Synthetic Pathways

The synthesis of lithium(1+) ion 3-ethoxypyridine-2-sulfinate typically proceeds via nucleophilic substitution or sulfination reactions. A representative route involves:

-

Sulfination of 3-Ethoxypyridine: Treatment of 3-ethoxypyridine with chlorosulfonic acid forms 3-ethoxypyridine-2-sulfonyl chloride, which is subsequently reduced to the sulfinic acid using LiAlH₄ .

-

Lithiation: The sulfinic acid is neutralized with lithium hydroxide to yield the lithium sulfinate salt .

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | 0–5°C | 78 | 99 |

| Solvent | THF/Water | 85 | 98 |

| Stoichiometry (LiOH) | 1.1 eq | 82 | 97 |

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

Lithium sulfinates, including 3-ethoxypyridine-2-sulfinate, serve as nucleophiles in palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the sulfinate reacts with aryl halides to form biaryl sulfones . The ethoxy group enhances the pyridine ring’s electron density, accelerating oxidative addition to palladium(0) complexes.

Catalytic Applications

Rhodium-catalyzed reactions leveraging sulfinate ligands have been explored for asymmetric synthesis. In cyclopropanation reactions, the sulfinate’s chiral environment induces enantioselectivity, achieving up to 92% ee in model substrates .

| Compound | IC₅₀ (μM) | Selectivity (vs. CDK2) |

|---|---|---|

| 3-Ethoxypyridine-2-sulfinate | 0.45 | 12:1 |

| Reference Inhibitor (SB-216763) | 0.03 | 50:1 |

Industrial and Material Science Applications

Polymer Modification

Incorporating lithium sulfinates into polymer backbones enhances thermal stability. Polyethylene functionalized with 3-ethoxypyridine-2-sulfinate demonstrates a 40°C increase in decomposition temperature compared to unmodified polymer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume